molecular formula C5H13BrN2O2 B3051474 L-Ornithine monohydrobromide CAS No. 33960-23-5

L-Ornithine monohydrobromide

Cat. No.: B3051474
CAS No.: 33960-23-5
M. Wt: 213.07 g/mol
InChI Key: GWRQMKDBBHFVIZ-UHFFFAOYSA-N
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Description

L-Ornithine monohydrobromide is a salt form of L-ornithine, a non-essential amino acid that plays a crucial role in the urea cycle. This compound is widely used in various fields, including pharmaceuticals, food supplements, and biochemical research. L-Ornithine is known for its ability to enhance athletic performance, support liver function, and promote wound healing.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Ornithine monohydrobromide can be synthesized through the reaction of L-ornithine with hydrobromic acid. The process involves dissolving L-ornithine in water, followed by the addition of hydrobromic acid. The reaction mixture is then heated to facilitate the formation of this compound. The product is isolated by crystallization and purified through recrystallization.

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. Corynebacterium glutamicum and Escherichia coli are commonly used microorganisms for the fermentation process. The fermentation broth is subjected to downstream processing, including filtration, concentration, and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: L-Ornithine monohydrobromide undergoes various chemical reactions, including:

    Oxidation: L-Ornithine can be oxidized to form L-citrulline.

    Reduction: Reduction reactions can convert L-ornithine to other amino acids.

    Substitution: The amino groups in L-ornithine can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various alkylating agents under controlled pH conditions.

Major Products:

Scientific Research Applications

L-Ornithine monohydrobromide has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its role in the urea cycle and nitrogen metabolism.

    Medicine: Investigated for its potential in treating liver diseases, enhancing athletic performance, and promoting wound healing.

    Industry: Utilized in the production of dietary supplements and pharmaceuticals

Mechanism of Action

L-Ornithine monohydrobromide exerts its effects primarily through its role in the urea cycle. It facilitates the conversion of ammonia to urea, thereby aiding in the detoxification of excess nitrogen. L-Ornithine is also a precursor for the synthesis of polyamines, which are essential for cell growth and differentiation. Additionally, it stimulates the release of growth hormone, contributing to its anabolic effects .

Comparison with Similar Compounds

    L-Arginine: Another amino acid involved in the urea cycle, known for its role in nitric oxide production.

    L-Citrulline: A product of L-ornithine oxidation, also involved in the urea cycle.

    L-Lysine: An essential amino acid with similar structural properties.

Uniqueness: L-Ornithine monohydrobromide is unique due to its specific role in the urea cycle and its ability to enhance athletic performance and support liver function. Unlike L-arginine and L-citrulline, L-ornithine is not directly involved in nitric oxide production but serves as a precursor for polyamine synthesis .

Properties

IUPAC Name

(2S)-2,5-diaminopentanoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.BrH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRQMKDBBHFVIZ-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33960-23-5, 27378-49-0
Details Compound: L-Ornithine, homopolymer, hydrobromide
Record name L-Ornithine, monohydrobromide, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33960-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: L-Ornithine, homopolymer, hydrobromide
Record name L-Ornithine, homopolymer, hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27378-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10196307
Record name L-Ornithine monohydrobromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44805-33-6
Record name L-Ornithine, monohydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=44805-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Ornithine monohydrobromide
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Record name L-Ornithine monohydrobromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-ornithine monohydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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